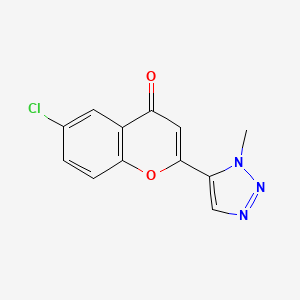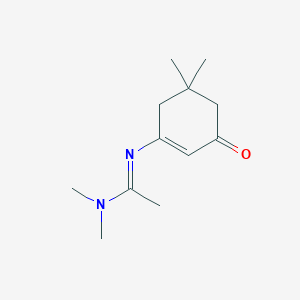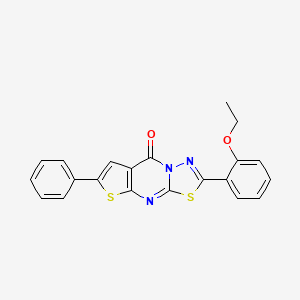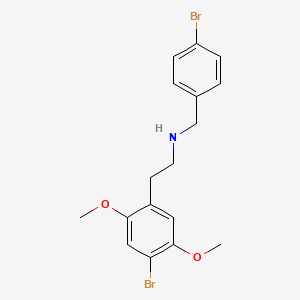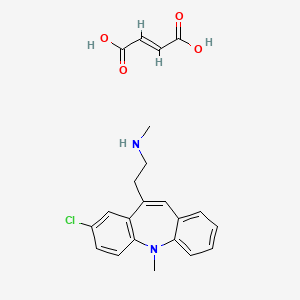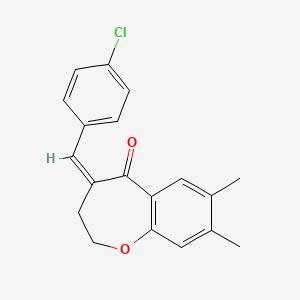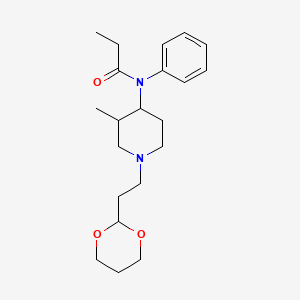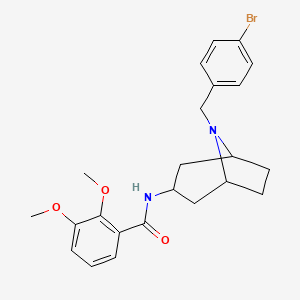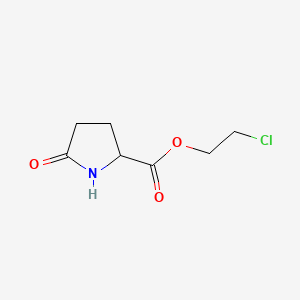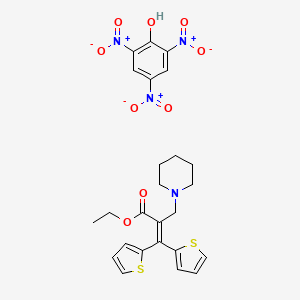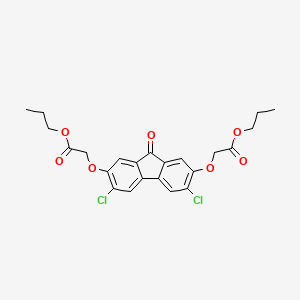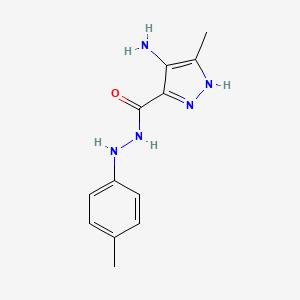
1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(4-methylphenyl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(4-methylphenyl)hydrazide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities
Méthodes De Préparation
The synthesis of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(4-methylphenyl)hydrazide typically involves the reaction of 4-amino-5-methyl-1H-pyrazole-3-carboxylic acid with 4-methylphenylhydrazine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(4-methylphenyl)hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrazole derivatives such as 3-amino-5-methyl-1H-pyrazole-4-carboxylic acid and 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid . Compared to these compounds, 1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(4-methylphenyl)hydrazide exhibits unique structural features and reactivity, making it suitable for specific applications in research and industry .
Propriétés
Numéro CAS |
81016-53-7 |
|---|---|
Formule moléculaire |
C12H15N5O |
Poids moléculaire |
245.28 g/mol |
Nom IUPAC |
4-amino-5-methyl-N'-(4-methylphenyl)-1H-pyrazole-3-carbohydrazide |
InChI |
InChI=1S/C12H15N5O/c1-7-3-5-9(6-4-7)15-17-12(18)11-10(13)8(2)14-16-11/h3-6,15H,13H2,1-2H3,(H,14,16)(H,17,18) |
Clé InChI |
DZKZLUXSSOKXAV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NNC(=O)C2=NNC(=C2N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


